Cas no 2216-45-7 (4-Methylbenzyl acetate)

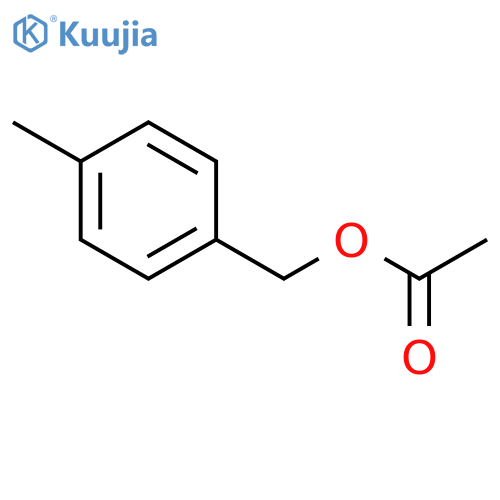

4-Methylbenzyl acetate structure

商品名:4-Methylbenzyl acetate

CAS番号:2216-45-7

MF:C10H12O2

メガワット:164.201083183289

MDL:MFCD00017234

CID:42628

4-Methylbenzyl acetate 化学的及び物理的性質

名前と識別子

-

- 4-Methylbenzyl acetate

- (4-methylphenyl)methyl acetate

- p-Methylbenzyl Acetate

- 4-Methylbenzyl ethanoate

- 4-Methylvaleric acid

- 4-tolyl acetate

- p-Acetoxymethyltoluene

- p-methylbenzyl actate

- p-Methylbenzyl alcohol acetate

- p-Tolubenzyl acetate

- p-Xylyl acetate

- Benzenemethanol,4-methyl-, acetate (9CI)

- Benzyl alcohol, p-methyl-, acetate (6CI,7CI,8CI)

- NSC 7001

- p-Methylbenzylacetate

-

- MDL: MFCD00017234

- インチ: 1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3

- InChIKey: WDCUPFMSLUIQBH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)COC(=O)C

- BRN: 2046163

計算された属性

- せいみつぶんしりょう: 164.08400

- どういたいしつりょう: 164.08373

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1,03 g/cm3

- ふってん: 100°C 10mm

- フラッシュポイント: 100°C/10mm

- 屈折率: 1.501

- PSA: 26.30000

- LogP: 2.05810

- FEMA: 3702

- ようかいせい: 混合できない、または混合しにくい

4-Methylbenzyl acetate セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- RTECS番号:DA4940000

- TSCA:Yes

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

4-Methylbenzyl acetate 税関データ

- 税関コード:2915390090

- 税関データ:

中国税関コード:

2915390090概要:

2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

4-Methylbenzyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5453412-250G |

4-Methylbenzyl acetate |

2216-45-7 | 98% | 250g |

RMB 2656.00 | 2025-02-20 | |

| abcr | AB131855-1 kg |

4-Methylbenzyl acetate, 98%; . |

2216-45-7 | 98% | 1kg |

€394.50 | 2023-05-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026642-10g |

4-Methylbenzyl acetate |

2216-45-7 | 98% | 10g |

¥73 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42290-50g |

(4-methylphenyl)methyl acetate |

2216-45-7 | 50g |

¥1348.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117867-50g |

4-Methylbenzyl acetate |

2216-45-7 | 98% | 50g |

¥240.90 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22318-250g |

4-Methylbenzyl acetate, 98+% |

2216-45-7 | 98+% | 250g |

¥4478.00 | 2023-03-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026222-100g |

4-Methylbenzyl acetate |

2216-45-7 | 97% | 100g |

¥682 | 2023-04-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22318-50g |

4-Methylbenzyl acetate, 98+% |

2216-45-7 | 98+% | 50g |

¥896.00 | 2023-03-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EQ345-25g |

4-Methylbenzyl acetate |

2216-45-7 | 98% | 25g |

¥592.0 | 2022-02-28 | |

| abcr | AB131855-1kg |

4-Methylbenzyl acetate, 98%; . |

2216-45-7 | 98% | 1kg |

€538.20 | 2024-06-11 |

4-Methylbenzyl acetate 関連文献

-

1. Oxidation of p-methoxytoluene by manganese(III) and iron(III) acetates in the presence of strong acidSakae Uemura,Toshinori Ikeda,Sakuya Tanaka,Masaya Okano J. Chem. Soc. Perkin Trans. 1 1979 2574

-

2. Reactions of lead(IV). Part XXVIII. Oxidative coupling of methylsubstituted benzenoid compounds: formation of biaryls and diarylmethanes in trifluoroacetic acidRichard O. C. Norman,C. Barry Thomas,John S. Willson J. Chem. Soc. Perkin Trans. 1 1973 325

-

Jun Zhang,Yan Xiao,Heng Xu,Chen Zhou,Meidong Lang Polym. Chem. 2016 7 4630

-

Jun Zhang,Yan Xiao,Xueli Luo,Lianlei Wen,Andreas Heise,Meidong Lang Polym. Chem. 2017 8 3261

-

5. Electrophilic aromatic substitution. Part 20. The solvolyses in aqueous sulphuric acid of 4-methyl-4-nitrocyclohexa-2,5-dienyl acetate and some of its homologues, and their relevance to the nitration of methylbenzenesHugh W. Gibbs,Roy B. Moodie,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1978 1145

2216-45-7 (4-Methylbenzyl acetate) 関連製品

- 120-33-2(Ethyl 3-methylbenzoate)

- 636-53-3(Diethyl isophthalate)

- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)

- 120-51-4(Benzyl benzoate)

- 21239-29-2(Ethyl 3,5-dimethylbenzoate)

- 636-09-9(Diethyl terephthalate)

- 140-11-4(Benzyl acetate)

- 19851-61-7(Dibenzyl terephthalate)

- 94-08-6(Ethyl p-toluate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量